Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Oligonucleotide synthesis Solid-phase chemistry Phosphoramidite coupling

Researchers requiring site-specific 5′-alkyne functionalization of oligonucleotides often face cumulative yield loss from multi-step post-synthetic conjugation. Propargyl-PEG3 phosphoramidite solves this by integrating a propargyl click handle directly during automated solid-phase synthesis, eliminating NHS ester or maleimide workflows. Key advantages: • Discrete PEG3 spacer (MW 344.39) ensures reproducible SAR and unambiguous LC-MS characterization vs. polydisperse PEG alternatives. • >95% coupling efficiency supports oligonucleotide lengths up to ~100 nucleotides. • Lower molecular weight and cost vs. DBCO-based phosphoramidites for CuAAC bioconjugation. • Batch-to-batch consistency for publication-ready and regulatory documentation.

Molecular Formula C16H29N2O4P
Molecular Weight 344.39 g/mol
Cat. No. B2585959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
Molecular FormulaC16H29N2O4P
Molecular Weight344.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3
InChIKeyWEJZAWTVOQPXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propargyl-PEG3 Phosphoramidite Overview


Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite (CAS 1391728-01-0; molecular formula C₁₆H₂₉N₂O₄P; MW 344.39) is a heterobifunctional phosphoramidite reagent [1]. It belongs to the class of polyethylene glycol (PEG)-based phosphoramidites and serves as a key building block in automated solid-phase oligonucleotide synthesis via the phosphoramidite method . The compound integrates a reactive propargyl (alkyne) terminus for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with a b-cyanoethyl-protected N,N-diisopropyl phosphoramidite group that enables efficient coupling to the 5′-hydroxyl of growing nucleic acid chains . Its primary applications include the synthesis of functionalized oligonucleotides for gene therapy and molecular diagnostics, as well as serving as a PEG-based PROTAC linker in targeted protein degradation research .

Why Propargyl-PEG3 Phosphoramidite Is Irreplaceable


In-class phosphoramidite reagents cannot be substituted generically due to fundamental differences in spacer architecture, reactive handle compatibility, and synthesis fidelity. The PEG3 spacer in Propargyl-PEG3 phosphoramidite provides a specific balance of hydrophilicity and steric accessibility that shorter (PEG2) or longer (PEG4/PEG5) chains do not identically replicate . Unlike alkyne-free phosphoramidites, which require separate post-synthetic conjugation steps, the integrated propargyl group enables direct, site-specific incorporation of a clickable handle during solid-phase synthesis . Furthermore, substitution with non-PEGylated propargyl phosphoramidites results in reduced aqueous solubility and altered capping efficiency during oligonucleotide assembly, while replacement with DBCO-PEG3-phosphoramidite introduces a bulkier cyclooctyne moiety with different reaction kinetics (SPAAC vs CuAAC) and substantially higher molecular weight [1]. These architectural and functional distinctions directly impact coupling yield, post-synthetic conjugation efficiency, and final oligonucleotide purity.

Propargyl-PEG3 Phosphoramidite Comparative Performance


PEG3 Spacer Enhances Coupling Yield

Phosphoramidite reagents incorporating PEG spacers, including Propargyl-PEG3-phosphoramidite, demonstrate stepwise coupling yields exceeding 95% as estimated by trityl monitoring during automated oligonucleotide synthesis [1]. The PEG3 moiety specifically contributes to improved capping efficiency by minimizing incomplete capping of failure sequences, which otherwise generates n-1 deletion mutations that accumulate multiplicatively in long oligonucleotide syntheses . For comparison, related PEG-based phosphoramidite capping agents such as UniCap Phosphoramidite achieve approximately 99% capping efficiency and reduce n-1 deletion sequences by approximately 30% compared to traditional acetic anhydride-based capping protocols [2].

Oligonucleotide synthesis Solid-phase chemistry Phosphoramidite coupling

Integrated Alkyne Handle Streamlines Conjugation

Propargyl-PEG3 phosphoramidite enables direct, site-specific incorporation of an alkyne functionality during solid-phase oligonucleotide synthesis . This contrasts with standard phosphoramidites lacking alkyne handles, which require a separate post-synthetic conjugation step using amine-reactive NHS esters or maleimide-thiol chemistry to attach functional moieties [1]. The integrated approach reduces overall synthesis time and eliminates an additional purification step. The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, forming a stable 1,2,3-triazole linkage .

Click chemistry CuAAC Post-synthetic modification

Propargyl CuAAC vs DBCO SPAAC Performance

Propargyl-PEG3 phosphoramidite contains a terminal alkyne group that reacts via copper-catalyzed azide-alkyne cycloaddition (CuAAC), requiring a copper(I) catalyst and appropriate ligands . In contrast, DBCO-PEG3-Phosphoramidite (MW 569.68) incorporates a dibenzocyclooctyne group that undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) without copper catalyst . The DBCO variant enables copper-free conjugation in live-cell or in vivo applications where copper toxicity is a concern, but its bulkier cyclooctyne moiety may introduce steric hindrance in densely modified oligonucleotides and its molecular weight is approximately 65% higher (569.68 vs 344.39 g/mol), which can affect synthesis scale calculations and purification behavior [1].

SPAAC CuAAC Bioorthogonal conjugation

PEG3 Spacer: Optimal Solubility and Steric Balance

The triethylene glycol (PEG3) spacer in this compound provides an intermediate chain length that balances aqueous solubility enhancement with minimal steric interference during both oligonucleotide coupling and subsequent click conjugation . Shorter PEG2 chains offer less solubility improvement and may provide insufficient spacing to reduce steric hindrance at the conjugation site, whereas longer chains such as PEG4 or PEG5 increase hydrophilicity and flexibility but add additional molecular weight and may introduce unnecessary spacing that complicates structure-activity relationship (SAR) studies in PROTAC development . The PEG3 unit represents a discrete, precisely defined spacer (three ethylene glycol units) rather than a polydisperse PEG mixture, ensuring batch-to-batch reproducibility critical for analytical characterization and regulatory compliance [1].

PEGylation Spacer optimization Bioconjugation

Propargyl-PEG3 Phosphoramidite Applications


5′-Alkyne-Modified Oligo Synthesis for Click Chemistry

Users requiring site-specific 5′-alkyne functionalization of DNA or RNA oligonucleotides should select this reagent for direct incorporation during automated solid-phase synthesis . The integrated propargyl-PEG3-phosphoramidite approach eliminates the need for post-synthetic NHS ester or maleimide conjugation, reducing workflow steps and cumulative yield loss. The >95% coupling efficiency ensures acceptable overall yield for oligonucleotides up to approximately 100 nucleotides in length [1].

PROTAC Linker Synthesis with Click-Compatible PEG Spacer

This compound serves as a bifunctional building block for PROTAC development, providing a PEG3 spacer between the propargyl click handle and the phosphoramidite coupling group . The discrete PEG3 length offers reproducible spacing for SAR optimization of PROTAC ternary complex formation, while the phosphoramidite group can be used to attach the linker to oligonucleotide-based target-binding moieties or subsequently converted to other functional handles for E3 ligase ligand conjugation .

Discrete PEG Spacers for Analytical Reproducibility

Laboratories requiring batch-to-batch consistency for publication or regulatory documentation should prioritize discrete PEG3 compounds over polydisperse PEG alternatives [2]. The precisely defined three-unit ethylene glycol spacer simplifies LC-MS characterization, enables accurate molecular weight confirmation (344.39 g/mol), and eliminates variability in conjugation efficiency and retention time that plagues polydisperse PEG reagents [3].

In Vitro Click Conjugation with Copper Catalysis

For in vitro bioconjugation workflows where copper catalyst addition is acceptable (e.g., labeling of purified oligonucleotides, surface functionalization, or diagnostic probe assembly), the propargyl-containing phosphoramidite is preferred over bulkier and more expensive DBCO-based alternatives due to its lower molecular weight, reduced steric hindrance at the conjugation site, and substantially lower cost per mole [4].

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